(R)-PG648 -

(R)-PG648

Catalog Number: EVT-1535498
CAS Number:
Molecular Formula: C23H26Cl2N4O2
Molecular Weight: 461.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-PG648 is a selective dopamine D3 receptor antagonist.
Synthesis Analysis

The synthesis of (R)-PG648 involves several key steps, primarily utilizing asymmetric hydrolysis techniques. The process begins with the formation of a terminal epoxide, which is then subjected to hydrolytic kinetic resolution using Jacobsen’s catalyst. This method has been shown to yield the desired enantiomer with an enantiomeric excess greater than 99% .

Technical Details

  1. Starting Material: The synthesis commences with commercially available (S)-2-(bromoethyl) oxirane.
  2. Catalytic Asymmetry: Jacobsen’s catalyst facilitates the hydrolysis of the epoxide, ensuring retention of configuration during the reaction.
  3. Purification: Chiral High-Performance Liquid Chromatography (HPLC) is employed to assess the purity and enantiomeric excess of the resulting products .
Molecular Structure Analysis

(R)-PG648 features a complex molecular structure characterized by its piperazine ring and indole framework.

Structure Data

  • Molecular Formula: C19H23Cl2N3O2
  • Molecular Weight: 396.31 g/mol
  • Key Functional Groups:
    • Piperazine moiety
    • Indole scaffold
    • Hydroxybutyl side chain
    • Carboxamide functional group

The three-dimensional conformation of (R)-PG648 can be analyzed through X-ray crystallography, which confirms the retention of stereochemistry during synthesis .

Chemical Reactions Analysis

(R)-PG648 participates in various chemical reactions, primarily through its functional groups.

Reactions

  1. Fluorination: A notable reaction involves converting hydroxyl groups into fluorinated analogs using N,N-diethylaminosulfur trifluoride (DAST), which retains stereochemistry and enhances binding affinity at dopamine receptors .
  2. Binding Studies: The compound's interactions with dopamine receptors are assessed through radioligand binding assays, indicating its selectivity towards dopamine D3 receptors compared to other subtypes .
Mechanism of Action

The mechanism by which (R)-PG648 exerts its pharmacological effects is primarily through antagonism at the dopamine D3 receptor.

Process Data

  • Receptor Interaction: By binding to the D3 receptor, (R)-PG648 inhibits receptor activation by endogenous dopamine, thereby modulating dopaminergic signaling pathways implicated in addiction and mood disorders.
  • Selectivity: Studies have shown that (R)-PG648 exhibits higher affinity for D3 receptors compared to D2 and D4 receptors, making it a promising candidate for targeted therapeutic applications .
Physical and Chemical Properties Analysis

(R)-PG648 possesses distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of amides and can participate in further chemical transformations depending on functional group modifications.
Applications

(R)-PG648 has significant potential applications in scientific research and pharmacology.

Scientific Uses

  1. Behavioral Studies: Its selective antagonism at dopamine D3 receptors makes it valuable for studying addiction mechanisms and testing potential treatments for substance use disorders.
  2. Pharmacological Research: Investigations into its effects on mood disorders contribute to understanding dopaminergic systems and developing novel therapeutic agents targeting specific receptor subtypes.
Introduction to Dopamine D3 Receptor Pharmacology

Dopamine D3 receptors (D3R) represent a critical target in neuropsychopharmacology due to their restricted expression in limbic brain regions and their role in modulating reward, motivation, and cognitive functions. Unlike the broadly distributed D2 receptors (D2R), D3Rs exhibit high-affinity interactions with dopamine and demonstrate distinct signaling properties. The development of selective D3R antagonists like (R)-PG648 (chemical name: (R)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) aims to exploit these differences for therapeutic applications in substance use disorders and Parkinson's disease, without the motor side effects associated with D2R blockade [3] [10].

Neurobiological Significance of Dopamine D3 Receptors in Addiction Pathways

D3Rs are preferentially expressed in the mesolimbic dopamine pathway, particularly within the nucleus accumbens (NAc) shell, the ventral tegmental area (VTA), and the islands of Calleja. This distribution places D3Rs at the epicenter of addiction neurocircuitry:

  • Upregulation in addiction: Chronic exposure to cocaine, heroin, or methamphetamine increases D3R density in the NAc, as observed in post-mortem human studies and positron emission tomography (PET) imaging using [11C]PHNO [2] [6]. This neuroadaptation amplifies responsiveness to drug-associated cues.
  • Behavioral modulation: D3R antagonism disrupts drug-seeking behaviors. Preclinical studies demonstrate that (R)-PG648 and analogs reduce heroin self-administration in wild-type mice but not in D3R knockout models, confirming target specificity [2] [9].
  • Mechanistic insights: D3Rs regulate dopamine release via presynaptic autoreceptors and modulate glutamatergic transmission in the NAc, thereby influencing synaptic plasticity underlying addiction memory [6] [10].

Table 1: Regional Distribution of D3 Receptors in Mammalian Brain

Brain RegionD3R Density (Relative)Role in Addiction Pathways
Nucleus Accumbens (Shell)HighPrimary site for drug reward processing
Islands of CallejaVery HighEmotion-cue integration
Ventral PallidumModerateRelay for motivation output
Dorsal StriatumLow (elevated in PD)Motor dysfunction in Parkinsonism

Structural and Functional Differentiation of D3 vs D2 Receptor Subtypes

Despite ~50% sequence homology between D2R and D3R, key structural distinctions enable selective targeting by compounds like (R)-PG648:

Ligand-Binding Pocket Topology

  • Orthosteric site divergence: The D3R binding pocket is ~30% smaller than D2R’s, with critical substitutions:
  • D3R: Valine 3.32 (vs D2R isoleucine) narrows the access channel.
  • D3R: Serine 7.43 forms a hydrogen bond with the 3-OH group of (R)-PG648, while D2R lacks this interaction [8] [9].
  • Extended binding pocket: D3R possesses a secondary binding pocket (SBP) adjacent to the orthosteric site, which accommodates the indole-2-carboxamide moiety of (R)-PG648. Molecular dynamics simulations confirm this SBP is absent in D2R [9].

Cellular Signaling Profiles

  • G-protein coupling: Both receptors inhibit adenylyl cyclase via Gαi/o, but D3R exhibits 10-fold higher affinity for dopamine and greater constitutive activity [10].
  • β-arrestin recruitment: D3R shows biased agonism toward β-arrestin pathways, influencing receptor internalization and non-canonical signaling (e.g., MAPK activation) [6].

Table 2: Key Structural Differences Between D2R and D3R Impacting Drug Design

FeatureD3 ReceptorD2 ReceptorImpact on (R)-PG648
Residue 3.32ValineIsoleucineEnhances selectivity via steric exclusion
Residue 7.43SerinePhenylalanineH-bond with 3-OH stabilizes binding
Secondary Binding PocketPresentAbsentIndole amide anchors selectively
Dopamine affinity (Ki)0.75 nM2.3 nMHigher baseline occupancy

Rationale for Selective D3 Receptor Antagonism in Neuropsychiatric Therapeutics

The pharmacological profile of (R)-PG648 exemplifies the advantages of D3R-selective agents over non-selective antagonists:

Mitigating Addiction Relapse

  • Cue-induced craving: D3R antagonism disrupts conditioned place preference and drug-seeking triggered by environmental cues. In rodent models, (R)-PG648 attenuates heroin and cocaine reinstatement at doses with no impact on natural rewards (e.g., sucrose) [2] [9].
  • Neurochemical specificity: Unlike D2R antagonists, (R)-PG648 (Ki D3R = 0.53 nM; D2R = 295 nM) does not elevate prolactin or cause extrapyramidal symptoms, as confirmed in primate studies [10].

Molecular Design Innovations

  • Chiral specificity: The (R)-enantiomer of PG648 exhibits 15-fold higher D3R affinity than the (S)-form due to optimal positioning of the 3-hydroxybutyl linker for H-bonding with Ser7.43 [8].
  • Linker optimization: Shortening the alkyl chain from 4-carbons (as in PG648) to 3-carbons reduces D3R affinity by >100-fold, underscoring the spatial requirements for bitopic binding [9].

Clinical Translation Challenges

  • Metabolic instability: Early D3R antagonists (e.g., SB277011A) showed poor oral bioavailability. (R)-PG648 derivatives with fluorinated linkers (e.g., BAK2-66) were developed to enhance metabolic stability, though with reduced D3R selectivity [8].
  • Heteromer modulation: In Parkinson’s models, chronic L-DOPA upregulates D1R-D3R heteromers in the dorsal striatum. (R)-PG648 preferentially targets these heteromers, potentially mitigating dyskinesias [6].

Properties

Product Name

(R)-PG648

IUPAC Name

(R)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)1H-indole-2-carboxamide

Molecular Formula

C23H26Cl2N4O2

Molecular Weight

461.39

InChI

InChI=1S/C23H26Cl2N4O2/c24-18-5-3-7-21(22(18)25)29-12-10-28(11-13-29)15-17(30)8-9-26-23(31)20-14-16-4-1-2-6-19(16)27-20/h1-7,14,17,27,30H,8-13,15H2,(H,26,31)/t17-/m1/s1

InChI Key

NABHHUMHJIHHIX-QGZVFWFLSA-N

SMILES

O=C(C(N1)=CC2=C1C=CC=C2)NCC[C@@H](O)CN3CCN(C4=CC=CC(Cl)=C4Cl)CC3

Solubility

Soluble in DMSO

Synonyms

(R)-PG 648; (R)-PG-648; (R)-PG648

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.